
Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a bicyclic organic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a 2-oxopyrrolidinyl group. The tert-butyl carbamate moiety at the 1-position of the azetidine ring enhances steric protection and modulates solubility, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. This compound is particularly valued for its role in fragment-based drug design, where its constrained geometry and functional groups enable selective interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)13-7-9(8-13)14-6-4-5-10(14)15/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJHYAMGEUKMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136962 | |
Record name | 1-Azetidinecarboxylic acid, 3-(2-oxo-1-pyrrolidinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257294-07-7 | |
Record name | 1-Azetidinecarboxylic acid, 3-(2-oxo-1-pyrrolidinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257294-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-(2-oxo-1-pyrrolidinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (CAS No. 1257294-07-7) is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₂H₂₀N₂O₃
Molecular Weight: 240.30 g/mol
MDL No.: MFCD22123279
Purity: ≥95%
The compound features an azetidine ring and a pyrrolidinone moiety, which are significant for its biological interactions. The tert-butyl ester group enhances lipophilicity, potentially influencing absorption and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition: The structural characteristics suggest potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Binding: The compound may bind to receptors, modulating signaling pathways associated with various physiological responses.
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
- Cytotoxicity Studies: In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction in targeted cells.
- Neuroprotective Effects: Research has suggested that the compound may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values demonstrating significant potency compared to standard chemotherapeutics. The study concluded that the compound could serve as a lead for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of the compound was assessed against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations, with a mechanism likely involving disruption of bacterial cell wall synthesis.
Data Tables
Biological Activity | Tested Concentration (µg/mL) | Effect Observed |
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Antimicrobial | 10 - 100 | Inhibition of growth in bacterial cultures |
Cytotoxicity | 0.5 - 10 | Induction of apoptosis in cancer cells |
Neuroprotection | 5 - 50 | Reduction in oxidative stress markers |
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is being investigated for its potential as a pharmacological agent. Its structure is reminiscent of known bioactive compounds, suggesting possible applications in the development of new drugs targeting various conditions.
Case Study:
Research has indicated that derivatives of azetidine compounds can exhibit significant activity against certain types of cancer and neurological disorders. For example, the incorporation of the pyrrolidine moiety may enhance binding affinity to specific receptors or enzymes involved in disease pathways. Preliminary studies have shown promising results in vitro, warranting further exploration in vivo.
Organic Synthesis
Synthetic Intermediates:
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Example Reactions:
- Nucleophilic Substitution: The tert-butyl ester can be hydrolyzed to yield carboxylic acids, which are crucial in forming various derivatives.
- Cyclization Reactions: The presence of both azetidine and pyrrolidine rings opens pathways for cyclization reactions that can lead to the formation of novel heterocycles.
Research Tool
Biochemical Studies:
Due to its structural features, this compound is used as a tool in biochemical studies to explore enzyme interactions and receptor binding mechanisms.
Applications in Drug Discovery:
In drug discovery pipelines, this compound can be utilized to probe biological systems and assess the activity of various targets. For instance, it may be employed to study its interaction with G-protein coupled receptors (GPCRs), which are pivotal in many signaling pathways.
Comparison with Similar Compounds
Table 1: Key Azetidine Derivatives and Their Properties
Compound Name | Substituent at Azetidine 3-Position | CAS Number | Key Synthetic Applications | Reactivity Notes |
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This compound | 2-oxopyrrolidinyl | Not explicitly provided | Drug discovery intermediates, kinase inhibitors | Amide group enables hydrogen bonding |
tert-butyl 3-oxoazetidine-1-carboxylate | Oxo (keto) | 398489-26-4 | Precursor for imine/oxime derivatives | Reactive carbonyl for nucleophilic attack |
tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate | Hydroxyimino | Not available | Chelating agents, metalloproteinase inhibitors | Oxime group participates in coordination |
tert-butyl 3-(iodomethyl)azetidine-1-carboxylate | Iodomethyl | Not available | Cross-coupling reactions (e.g., Ni-catalyzed carboboration) | Iodide acts as a leaving group |
tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Aminomethyl | 325775-44-8 | Peptide mimetics, bioisosteres | Primary amine enables conjugation |
Key Observations:
Functional Group Reactivity: The 2-oxopyrrolidinyl group in the title compound introduces a rigid, hydrogen-bond-accepting lactam ring, enhancing target affinity in enzyme inhibition . The oxo group in tert-butyl 3-oxoazetidine-1-carboxylate serves as a versatile handle for derivatization. For example, it reacts with hydroxylamine to form tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate, a precursor for metal-coordinating ligands . The iodomethyl substituent in tert-butyl 3-(iodomethyl)azetidine-1-carboxylate facilitates cross-coupling reactions, such as Ni-catalyzed carboboration with glycals to generate C-glycosides .
Synthetic Utility: The aminomethyl derivative (CAS 325775-44-8) is pivotal in peptide mimicry due to its primary amine, which can form amide bonds or undergo reductive alkylation . The title compound’s 2-oxopyrrolidinyl group may stabilize transition states in enzymatic pockets, as seen in kinase inhibitor design.
Structural and Physicochemical Differences
- Polarity : The 2-oxopyrrolidinyl group increases polarity compared to the iodomethyl or tert-butyl derivatives, impacting solubility and logP values.
- Steric Effects : Bulky substituents (e.g., 2-oxopyrrolidinyl) restrict rotational freedom, favoring pre-organized conformations for target binding.
Preparation Methods
Green Oxidation Method Using TEMPO in Microchannel Reactor
A notable advancement is the use of TEMPO-mediated oxidation in a microchannel reactor to convert tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate. This method offers several advantages:
- Utilizes inexpensive and commercially available starting materials.
- Produces less by-product and allows easy work-up.
- Environmentally friendly with reduced waste.
- Reaction parameters such as reactant concentration, temperature, and solvent were optimized for industrial scale-up.
This step is critical as the oxo group facilitates subsequent coupling with the pyrrolidinone ring.
Coupling with Pyrrolidinone Derivatives
The attachment of the 2-oxopyrrolidin-1-yl group typically involves nucleophilic substitution or amide bond formation. For example, O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with activated pyrrolidinone derivatives under basic conditions (e.g., potassium tert-butoxide in THF) at room temperature for extended periods (14 h) has been reported. The crude product often undergoes further purification and deprotection steps to yield the target compound.
Comparative Data Table of Key Synthetic Steps
Notes on Purification and Characterization
- Purification is typically achieved by extraction with ethyl acetate and aqueous washes, followed by silica gel chromatography.
- Characterization data such as ^1H NMR, MS, and melting points confirm the structure and purity.
- Green chemistry approaches minimize hazardous solvents and reagents, aligning with industrial sustainability goals.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step sequences involving azetidine intermediates. For example, tert-butyl 3-oxoazetidine-1-carboxylate (a precursor) can undergo nucleophilic substitution with 2-oxopyrrolidine derivatives. Key steps include:
- Activation of the azetidine ring using bases (e.g., NaH) in polar aprotic solvents like DMF or THF .
- Coupling with 2-oxopyrrolidine under mild conditions (0–20°C) to preserve stereochemistry .
- Purification via column chromatography to isolate the Boc-protected product. Yield optimization requires precise stoichiometric control and inert atmospheres to prevent side reactions.
Q. Which spectroscopic techniques are critical for characterizing This compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on ¹H NMR signals for the azetidine ring (δ 3.5–4.5 ppm, splitting patterns indicating ring puckering) and tert-butyl group (singlet at δ 1.4 ppm) .
- IR : Confirm the carbonyl stretch (C=O) of the 2-oxopyrrolidinyl group (~1680–1720 cm⁻¹) and ester group (~1740 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₁₄H₂₃N₂O₃, exact mass 279.17 g/mol) and fragmentation patterns reflecting Boc cleavage .
Q. What are the typical reactivity profiles of This compound in nucleophilic substitution or hydrolysis reactions?
- Methodological Answer :
- Nucleophilic Substitution : The azetidine nitrogen can react with electrophiles (e.g., alkyl halides) after Boc deprotection using TFA/DCM .
- Hydrolysis : The ester group hydrolyzes under acidic (HCl/THF) or basic (NaOH/MeOH) conditions to yield carboxylic acid derivatives. Kinetic studies show faster hydrolysis in basic media due to increased nucleophilicity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the stereochemical outcomes of reactions involving This compound?
- Methodological Answer :
- DFT Calculations : Optimize transition-state geometries to predict regioselectivity in azetidine ring functionalization. For example, analyze puckering coordinates (Cremer-Pople parameters) to evaluate ring strain during substitutions .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Prioritize hydrogen-bonding motifs between the 2-oxopyrrolidinyl group and active-site residues .
Q. What strategies resolve contradictions in crystallographic data for This compound derivatives, particularly regarding ring puckering?
- Methodological Answer :
- X-ray Refinement : Use SHELXL for high-resolution refinement, applying restraints for anisotropic displacement parameters. Validate via R-factor convergence (<5%) and Hirshfeld surface analysis .
- Comparative Analysis : Overlay multiple crystal structures to identify conserved puckering patterns. For azetidine rings, Cremer-Pople parameters (e.g., θ, φ) quantify deviations from planarity .
Q. How do solvent polarity and temperature affect the kinetic vs. thermodynamic control in multi-step syntheses involving this compound?
- Methodological Answer :
- Kinetic Control : Low-polarity solvents (e.g., toluene) and low temperatures (–78°C) favor rapid azetidine ring formation but may yield metastable intermediates .
- Thermodynamic Control : High-polarity solvents (e.g., DMSO) and elevated temperatures (60–80°C) promote equilibration to stable products, as shown in Arrhenius plots for similar azetidine derivatives .
Critical Analysis of Evidence
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.